3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 377054-13-2

3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3155030
CAS Number: 377054-13-2
Molecular Formula: C19H23N5O2
Molecular Weight: 353.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Adenosine receptor interactions: Xanthines are known to interact with adenosine receptors, which are involved in a wide range of physiological processes. []
  • Phosphodiesterase inhibition: Some xanthine derivatives exhibit phosphodiesterase inhibitory activity, which can lead to increased levels of cyclic adenosine monophosphate (cAMP) and exert various downstream effects. []
Applications
  • Pharmaceutical research: These compounds have been explored for potential applications in treating a range of diseases, including cardiovascular diseases, respiratory diseases, and central nervous system disorders. [, , ]

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound serves as a crucial starting material in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, as detailed in a study focusing on thietanyl protection strategies. []
  • Relevance: This compound shares the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The presence of a bromine atom at the 8-position highlights its role as a precursor for various substitutions, demonstrating the versatility of this chemical scaffold. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound is an intermediate generated during the synthesis of 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using the thietanyl protecting group strategy. []
  • Relevance: This intermediate, like the target compound 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, features a 1,3-disubstituted xanthine core. The presence of both the benzyl and thietanyl groups underscores the synthetic utility of this intermediate in achieving regioselective functionalization of the purine scaffold. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound, obtained by oxidizing 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione, plays a key role in introducing amine substituents at the 8-position of the purine ring. []
  • Relevance: Similar to the target compound 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, this compound showcases a modified thietanyl group at the 7-position, further highlighting the synthetic versatility and potential of these types of modifications in preparing diversely substituted purine derivatives. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This class of compounds represents a series of derivatives synthesized by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines, ultimately leading to the target compounds: 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. []
  • Relevance: This class of compounds exemplifies the successful introduction of diverse amine substituents at the 8-position, a key structural feature also present in the target compound 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. This highlights the possibility of generating a library of compounds with varying pharmacological profiles by modifying the amine substituent. []

8-Substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

  • Compound Description: This group represents the final target compounds in the study focusing on thietanyl protection strategies. These compounds are synthesized by removing the thietanyl protecting group from the 8-amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones. []
  • Relevance: These compounds share the core 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The variation in 8-position substituents within this group emphasizes the possibility of tailoring the compound's properties for specific applications, highlighting the importance of exploring structure-activity relationships within this class of compounds. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

  • Compound Description: This compound displayed strong prophylactic antiarrhythmic activity in experimental models. []
  • Relevance: Compound 2 and 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione both belong to the 1,3-dimethylxanthine derivative family, highlighting the potential of this class of compounds for cardiovascular applications. Structural variations within this family, particularly at the 7-position, offer valuable insights into structure-activity relationships for antiarrhythmic activity. []
  • Compound Description: This derivative of Compound 2 also exhibited strong prophylactic antiarrhythmic activity in experimental models. []
  • Relevance: The presence of the 8-(2-morpholin-4-yl-ethylamino) substituent in Compound 15, compared to the pyrrolidin-1-yl group in 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, underscores the influence of the 8-position substituent on antiarrhythmic activity. Exploring modifications at this position could be crucial for optimizing the desired pharmacological properties. []
  • Compound Description: These derivatives of Compound 2 showed hypotensive activity in studies investigating cardiovascular effects. []
  • Relevance: Compounds 11 and 12, by exhibiting hypotensive activity, emphasize the potential of modifying the 8-position of the 1,3-dimethylxanthine core for diverse cardiovascular applications. This further supports the exploration of various substituents at this position, similar to the pyrrolidin-1-yl group in 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, to fine-tune the pharmacological profile of these compounds. []

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound demonstrated potent inhibitory activity against protein kinase CK2 with an IC50 value of 8.5 μM. []
  • Relevance: This compound shares the core 3-methyl-7-(phenylalkyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure with 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. Despite variations in the substituents at the 8-position and the length of the alkyl chain, the common structural features and similar targets suggest potential overlapping biological activities. []

Properties

CAS Number

377054-13-2

Product Name

3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione

Molecular Formula

C19H23N5O2

Molecular Weight

353.426

InChI

InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-11-5-6-12-23)13-7-10-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3,(H,21,25,26)

InChI Key

UOPCRMSFDAZYHY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCCC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.